molecular formula C24H19N3O3 B11060179 1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide

1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11060179
M. Wt: 397.4 g/mol
InChI Key: NMYDYSNODNYPSE-UHFFFAOYSA-N
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Description

3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of an appropriate benzamide derivative with a quinoline precursor under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium (Pd), copper (Cu)

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZAMIDO-1-METHYL-2-OXO-N-PHENYL-12-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

3-benzamido-1-methyl-2-oxo-N-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O3/c1-27-19-15-9-8-14-18(19)20(23(29)25-17-12-6-3-7-13-17)21(24(27)30)26-22(28)16-10-4-2-5-11-16/h2-15H,1H3,(H,25,29)(H,26,28)

InChI Key

NMYDYSNODNYPSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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